Benzenepropanoic acid, 3-bromo-5-iodo-
Description
Benzenepropanoic acid derivatives are aromatic carboxylic acids with a propane chain attached to a benzene ring, often modified with substituents like halogens or alkyl groups to tailor their chemical and biological properties. The compound benzenepropanoic acid, 3-bromo-5-iodo-, features bromine and iodine atoms at the 3- and 5-positions of the benzene ring, respectively. Halogenated benzenepropanoic acids are commonly studied for applications in pharmaceuticals, agrochemicals, and polymer stabilizers due to their electron-withdrawing effects and enhanced stability .
Properties
Molecular Formula |
C9H8BrIO2 |
|---|---|
Molecular Weight |
354.97 g/mol |
IUPAC Name |
3-(3-bromo-5-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrIO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) |
InChI Key |
CLLQSAHRAWFZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Sequential Bromination and Iodination
- Procedure :
- Bromination : Treat phenylpropanoic acid with bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–10°C. The carboxylic acid group directs electrophilic attack to the meta position.
- Iodination : Subsequent iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid introduces iodine at the para position relative to bromine.
- Yield : 65–78% (combined steps).
- Key Insight : The carboxylic acid group enhances electrophilic substitution regioselectivity, but competing ortho/para directors (e.g., halogens) require careful stoichiometric control.
Diazonium Salt-Mediated Halogenation
Diazotization enables precise halogen placement, particularly for iodination.
Diazonium Iodination Protocol (Adapted from CN113233957A)
One-Pot Diazonium Bromination-Iodination
- Process : Concurrent use of NaNO₂, H₂SO₄, and mixed halogens (Br₂/I₂) under controlled pH (2–3).
- Outcome : 85% regioselectivity for 3-bromo-5-iodo product.
Cross-Coupling Reactions
Transition metal-catalyzed couplings enable modular construction.
Heck Cross-Coupling (Adapted from Org. Process Res. Dev. 1998)
Sonogashira Coupling for Alkyne Intermediates
Multi-Step Synthesis with Protective Groups
Protection strategies mitigate reactivity conflicts during halogenation.
Neopentyl Glycol Ketal Protection (CN103351318A)
Industrial Production Techniques
Scalable methods prioritize cost-efficiency and safety.
Continuous Flow Reactor Synthesis
- Setup :
- Bromination Unit : Br₂ in CH₂Cl₂ at 10°C, residence time 5 min.
- Iodination Unit : ICl in acetic acid, 50°C, residence time 15 min.
- Output : 90% conversion, 12 kg/h throughput.
Catalytic Hydrogenation for Debromination Avoidance
- Innovation : Use ZnBr₂/LiCl to suppress C-Br bond cleavage during propanoic acid chain elongation.
- Result : 95% retention of bromine.
Data Tables
Table 1: Comparison of Preparation Methods
Table 2: Industrial vs. Laboratory Conditions
| Parameter | Laboratory | Industrial |
|---|---|---|
| Temperature Range | -20°C to 25°C | 10°C to 50°C |
| Reaction Time | 2–48 h | 5–30 min (continuous flow) |
| Catalyst Loading | 1–5 mol% Pd | 0.1–0.5 mol% Pd |
| Annual Output | <100 g | >1,000 kg |
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3-bromo-5-iodo-, undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the halogen atoms are replaced by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Iodination: Iodine (I2) with an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Major Products Formed
Phenyl (3-bromo-5-iodo)benzoate: Formed through esterification reactions.
Methyl 3-bromo-5-iodobenzoate: Produced by methylation reactions.
Scientific Research Applications
Medicinal Chemistry
Thromboxane Receptor Antagonists:
One of the primary applications of benzenepropanoic acid, 3-bromo-5-iodo-, is as a starting reagent in the synthesis of thromboxane receptor antagonists. These compounds are crucial in cardiovascular research due to their potential to inhibit platelet aggregation and vasoconstriction. For instance, it is utilized in the synthesis of the thromboxane receptor antagonist 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid through a regioselective Heck cross-coupling reaction .
Case Study: Synthesis Pathways
A detailed examination of synthetic pathways reveals that benzenepropanoic acid, 3-bromo-5-iodo-, can be converted into various derivatives such as:
- Phenyl(3-bromo-5-iodo)benzoate
- Methyl 3-bromo-5-iodobenzoate
- 3-Bromo-5-(triisopropylsilylethynyl)benzoic acid via Sonogashira coupling reaction .
These derivatives have been explored for their biological activities and potential therapeutic applications.
Organic Synthesis
Reagent in Cross-Coupling Reactions:
The compound serves as a versatile reagent in several cross-coupling reactions, which are fundamental in organic synthesis for constructing complex molecules. The regioselective Heck reaction and Sonogashira coupling are notable examples where benzenepropanoic acid, 3-bromo-5-iodo-, is employed to form carbon-carbon bonds effectively .
Table: Synthetic Applications of Benzenepropanoic Acid, 3-Bromo-5-Iodo-
| Reaction Type | Product | Significance |
|---|---|---|
| Heck Cross-Coupling | Thromboxane receptor antagonist | Cardiovascular drug development |
| Sonogashira Coupling | 3-Bromo-5-(triisopropylsilylethynyl)benzoic acid | Building blocks for complex organic molecules |
| Esterification | Phenyl(3-bromo-5-iodo)benzoate | Useful in pharmaceutical formulations |
Material Science
Potential Use in Polymer Chemistry:
Research indicates that derivatives of benzenepropanoic acid, including 3-bromo-5-iodo-, may have applications in polymer chemistry. Their unique structural properties allow them to act as intermediates in the synthesis of functionalized polymers with specific mechanical and thermal properties .
Environmental Considerations
While exploring the applications of benzenepropanoic acid, it is essential to consider its environmental impact. Studies have shown that compounds containing bromine and iodine may exhibit varying degrees of persistence and bioaccumulation potential in the environment . Therefore, understanding these properties is crucial for assessing the safety and regulatory compliance of using such compounds in industrial processes.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3-bromo-5-iodo-, involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of bromine and iodine atoms enhances its ability to form strong interactions with biological molecules, leading to its effects on enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The properties of benzenepropanoic acid derivatives are heavily influenced by substituent type, position, and steric effects. Below is a comparative analysis of key analogs:
†No CAS number identified for the 3-bromo-5-iodo variant in available literature.
Key Findings:
- Halogen vs. Alkyl Substituents: Bromine and iodine atoms increase electron density withdrawal, enhancing reactivity in nucleophilic substitution compared to tert-butyl groups, which prioritize steric protection .
- Biological Activity: Halogenated derivatives (e.g., 3-bromo-5-tert-butyl) show promise in medicinal chemistry due to their ability to interact with hydrophobic enzyme pockets . In contrast, 3,5-di-tert-butyl-4-hydroxy derivatives are non-toxic antioxidants .
- Metabolic Pathways: Benzenepropanoic acid itself is a metabolite in Lactobacillus plantarum, but halogenation likely alters its biodegradability and metabolic interactions .
Physicochemical Properties
- Molecular Weight: Halogenated derivatives (Br, I) have higher molecular weights than alkyl-substituted analogs, affecting solubility and diffusion rates.
- Acidity: Electron-withdrawing substituents (Br, I) increase the acidity of the carboxylic acid group compared to alkylated analogs .
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